N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 3-bromoaniline with thiosemicarbazide, followed by cyclization and acetylation. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like bismuth trifluoromethanesulfonate. The reaction is usually carried out under reflux conditions at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as column chromatography, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of N-[5-(3-aminophenyl)-1,3,4-thiadiazol-2-yl]acetamide.
Substitution: Formation of N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a role in inflammation. Additionally, it can interfere with DNA replication in cancer cells, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide
- N-[5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
- N-[5-(3-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the bromine atom in the phenyl ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3OS/c1-6(15)12-10-14-13-9(16-10)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDPPTWSGQQVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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